Norneovardenafil
Overview
Description
Norneovardenafil has not been directly mentioned in the provided papers. However, the papers do discuss related compounds and synthetic methods that could be relevant to the study of norneovardenafil. For instance, the first paper discusses 9-norlignans, which are phenolic natural compounds with a specific structural feature: the absence of carbon number 9 from the parent lignan structure . Although norneovardenafil is not a 9-norlignan, the methods used for the semisynthetic preparation of these compounds from hydroxymatairesinol could potentially be adapted for the synthesis of norneovardenafil.
Synthesis Analysis
The synthesis of complex natural compounds is a significant challenge in organic chemistry. The second paper reports the total synthesis of norzoanthamine, a compound that shares a prefix with norneovardenafil, suggesting it is also a nor-compound, which typically means the molecule is missing a methylene group . The synthesis of norzoanthamine was achieved in 41 steps with an overall yield of 3.5%, which demonstrates the complexity and difficulty of synthesizing such molecules. This information could be indirectly useful when considering the synthesis of norneovardenafil, as it highlights the potential challenges and the need for a well-planned synthetic route.
Molecular Structure Analysis
While the papers do not directly discuss the molecular structure of norneovardenafil, they do provide insights into the structural analysis of related compounds. The first paper provides an overview of the structure of 9-norlignans, which could be structurally similar to norneovardenafil in that they might share the characteristic of lacking a specific carbon atom in their backbone . Understanding the structure of similar compounds can be crucial for deducing the properties and potential reactivity of norneovardenafil.
Chemical Reactions Analysis
The third paper describes a novel palladium-catalyzed, norbornene-mediated dehydrogenative annulation approach for the synthesis of 6-fluoroalkyl-phenanthridines . This method involves the formation of complex structures from simpler precursors, which is a common theme in the synthesis of intricate molecules like norneovardenafil. The chemical reactions presented in this paper could offer a pathway or inspiration for the synthesis of norneovardenafil, especially if it requires the formation of complex ring systems or the introduction of fluorine atoms.
Physical and Chemical Properties Analysis
None of the papers directly address the physical and chemical properties of norneovardenafil. However, the study of related compounds, such as the 9-norlignans mentioned in the first paper, can provide a foundation for understanding the behavior of similar molecules . The biological activity of these compounds, as well as their occurrence in different species, suggests that norneovardenafil may also exhibit unique physical and chemical properties that could be of interest in various fields, including medicinal chemistry.
Scientific Research Applications
Detection and Quantification in Biological Samples
- Detection in Human Blood Plasma : A study developed a liquid chromatography–tandem mass spectrometry assay for determining sildenafil, norsildenafil, vardenafil, norvardenafil, and tadalafil in human blood plasma. The method showed selectivity, accuracy, and precision for all studied drugs, making it useful for forensic cases and therapeutic drug monitoring (Rust et al., 2012).
Illegal Addition in Health Care Products
- Screening in Health Care Products : Another research developed a method for rapid screening and quantifying 11 illegally added anti-impotence preparations, including norneovardenafil, in health care products using high-performance liquid chromatography-high resolution mass spectrometry. The method was noted for its accuracy, simplicity, and rapidity, suitable for screening and quantitative analysis of adulterants (Hu et al., 2015).
Development of Antibody-Based Immunoassay Methods
- Group-Specific Immunoassay for Sildenafil-like Adulterants : A study in 2021 focused on the development of an immunological method using norneovardenafil as a hapten. This was aimed at detecting sildenafil-like adulterants in herbal spirit drinks. The developed indirect competitive enzyme-linked immunosorbent assay (icELISA) showed broad linear ranges for various adulterants, demonstrating its efficacy for rapid screening (Chen et al., 2021).
properties
IUPAC Name |
4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-2-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4/c1-4-6-14-19-10(3)15-17(23)20-16(21-22(14)15)12-9-11(18(24)25)7-8-13(12)26-5-2/h7-9H,4-6H2,1-3H3,(H,24,25)(H,20,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNXGHYOSBOMJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)O)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626256 | |
Record name | 4-Ethoxy-3-(5-methyl-4-oxo-7-propyl-1,4-dihydroimidazo[5,1-f][1,2,4]triazin-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70626256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Norneovardenafil | |
CAS RN |
358390-39-3 | |
Record name | Norneovardenafil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0358390393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Ethoxy-3-(5-methyl-4-oxo-7-propyl-1,4-dihydroimidazo[5,1-f][1,2,4]triazin-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70626256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NORNEOVARDENAFIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CE94WG41R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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